molecular formula C22H18BrN3O5 B3518572 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3518572
M. Wt: 484.3 g/mol
InChI Key: KPTKJAXSOLRVNT-UHFFFAOYSA-N
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzoxazole ring, a bromopyridine moiety, and a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the 5-bromopyridine derivative, which is then coupled with a benzoxazole precursor.

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a benzoxazole ring, a bromopyridine moiety, and a trimethoxybenzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O5/c1-28-18-7-12(8-19(29-2)20(18)30-3)21(27)25-15-4-5-17-16(9-15)26-22(31-17)13-6-14(23)11-24-10-13/h4-11H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTKJAXSOLRVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 3
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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

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